
(4-Methylpentan-2-YL)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpentan-2-YL)hydrazine is an organic compound with the molecular formula C6H16N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group (-NH-NH2) attached to a 4-methylpentan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpentan-2-YL)hydrazine typically involves the reaction of 4-methylpentan-2-one with hydrazine hydrate. The reaction is carried out under reflux conditions, where the ketone is treated with an excess of hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative. After completion, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylpentan-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives such as oximes or nitriles.
Reduction: Amines or hydrazones.
Substitution: Alkylated or acylated hydrazine derivatives.
Aplicaciones Científicas De Investigación
(4-Methylpentan-2-YL)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of (4-Methylpentan-2-YL)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxy-4-methylpentan-2-yl)hydrazine: A derivative with a methoxy group, used in similar applications.
(4-Methylpentan-2-yl)amine: An amine derivative with different reactivity and applications.
Diacyl-hydrazides: Compounds with similar hydrazine functionality but different structural features and applications
Uniqueness
(4-Methylpentan-2-YL)hydrazine is unique due to its specific hydrazine group attached to a branched alkyl chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications, where it can serve as a versatile intermediate or building block.
Propiedades
Número CAS |
57874-30-3 |
|---|---|
Fórmula molecular |
C6H16N2 |
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
4-methylpentan-2-ylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5(2)4-6(3)8-7/h5-6,8H,4,7H2,1-3H3 |
Clave InChI |
UNJASMJCUINBIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-Methyl-5-(3-methylphenyl)-1,2,4-triazol-3-YL]sulfanyl}acetic acid](/img/structure/B12444094.png)

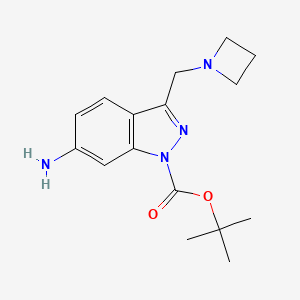
![8-Nitro-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B12444107.png)
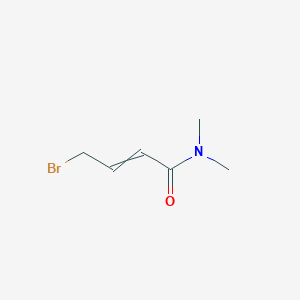
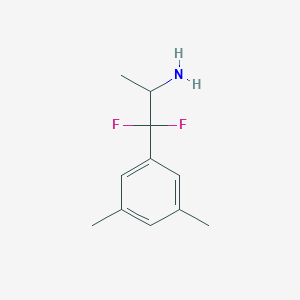
![12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12444121.png)
![4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B12444128.png)
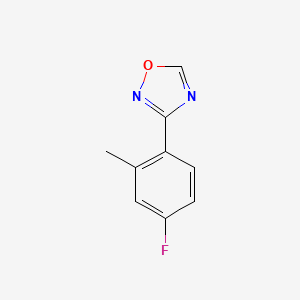
![2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B12444159.png)
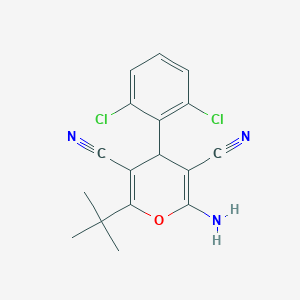
![(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B12444178.png)
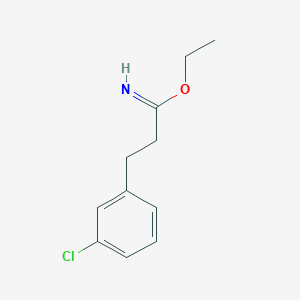
![tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate](/img/structure/B12444185.png)
